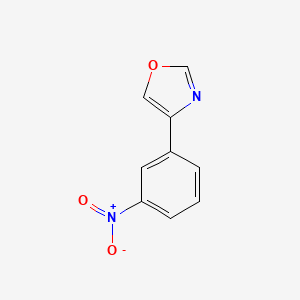
5-amino-1H-imidazole-2-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-amino-1H-imidazole-2-carbaldehyde: is a heterocyclic organic compound that features an imidazole ring with an amino group at the 5-position and an aldehyde group at the 2-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-amino-1H-imidazole-2-carbaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of an amido-nitrile with a suitable aldehyde under acidic or basic conditions to form the imidazole ring. The reaction conditions can vary, but mild conditions are often preferred to ensure the inclusion of various functional groups .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .
Analyse Chemischer Reaktionen
Types of Reactions: 5-amino-1H-imidazole-2-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The aldehyde group can be reduced to a primary alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can react with the amino group under appropriate conditions.
Major Products:
Oxidation: 5-amino-1H-imidazole-2-carboxylic acid.
Reduction: 5-amino-1H-imidazole-2-methanol.
Substitution: Various substituted imidazole derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: 5-amino-1H-imidazole-2-carbaldehyde is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it valuable in the development of new synthetic methodologies and the study of reaction mechanisms .
Biology: In biological research, this compound can be used to study enzyme interactions and as a precursor for the synthesis of biologically active molecules. Its structural similarity to certain biomolecules makes it a useful tool in biochemical studies .
Medicine: Its ability to form stable complexes with metal ions can be exploited in the development of metal-based drugs .
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for use in various industrial processes .
Wirkmechanismus
The mechanism of action of 5-amino-1H-imidazole-2-carbaldehyde involves its interaction with specific molecular targets. For example, in biological systems, it can act as an inhibitor of certain enzymes by binding to their active sites. The aldehyde group can form covalent bonds with nucleophilic residues in the enzyme, leading to inhibition of its activity. The amino group can also participate in hydrogen bonding and electrostatic interactions, further stabilizing the enzyme-inhibitor complex .
Vergleich Mit ähnlichen Verbindungen
- 1H-imidazole-2-carbaldehyde
- 2-imidazolecarboxaldehyde
- 4-imidazolecarboxaldehyde
Comparison: 5-amino-1H-imidazole-2-carbaldehyde is unique due to the presence of both an amino group and an aldehyde group on the imidazole ring. This dual functionality allows it to participate in a wider range of chemical reactions compared to its analogs. For example, 1H-imidazole-2-carbaldehyde lacks the amino group, limiting its reactivity in certain substitution reactions. Similarly, 2-imidazolecarboxaldehyde and 4-imidazolecarboxaldehyde have different substitution patterns, which can affect their chemical behavior and applications .
Eigenschaften
Molekularformel |
C4H5N3O |
|---|---|
Molekulargewicht |
111.10 g/mol |
IUPAC-Name |
5-amino-1H-imidazole-2-carbaldehyde |
InChI |
InChI=1S/C4H5N3O/c5-3-1-6-4(2-8)7-3/h1-2H,5H2,(H,6,7) |
InChI-Schlüssel |
YVPXVSCHGNTHAZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(NC(=N1)C=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![3-Aminopyrazolo[1,5-a]pyridin-6-ol](/img/structure/B11925255.png)




amine](/img/structure/B11925299.png)
![1'-Benzylspiro[isochroman-1,4'-piperidine] hydrochloride](/img/structure/B11925301.png)




